Pigment Red 5, also known as 2-methoxyphenyl azo-3-hydroxy- (Chemical Abstracts Service Registry Number 6410-41-9), is an azo dye characterized by its bright red hue. This compound is commonly used in paints, inks, plastics, and textiles due to its excellent lightfastness and resistance to heat and solvents . Its chemical structure features an azo group (-N=N-) linking two aromatic rings, which contributes to its color properties.
The synthesis of Pigment Red 5 typically involves the following steps:
One common method includes the diazotization of 3-amino-N,N-diethyl-4-methoxybenzenesulfonamide followed by coupling with 3-hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide .
Pigment Red 5 is utilized in various industries due to its desirable properties:
Its versatility makes it a popular choice across multiple sectors .
Interaction studies involving Pigment Red 5 focus on its compatibility with different materials and its behavior under various environmental conditions. Research indicates that while Pigment Red 5 is stable under normal conditions, it may degrade under extreme UV light exposure or high temperatures, potentially releasing harmful substances . Additionally, studies are ongoing regarding its interactions with biological systems to assess any toxicological risks.
Pigment Red 5 shares similarities with other azo pigments but possesses unique characteristics that distinguish it from them. Here are some comparable compounds:
| Compound Name | CAS Number | Color Properties | Unique Features |
|---|---|---|---|
| Pigment Red 254 | 84632-65-5 | Bright red | Higher lightfastness |
| Pigment Red 146 | Not specified | Vivid red | Excellent heat stability |
| Pigment Red 112 | Not specified | Bright scarlet | Good solubility in organic solvents |
Pigment Red 5 stands out due to its balance of color strength and stability across various applications, making it a preferred choice in many formulations .
Pigment Red 5, a synthetic monoazo pigment, emerged as a critical industrial colorant in the mid-20th century. Its development aligns with advancements in azo chemistry, which revolutionized the pigment industry by enabling cost-effective, high-tinting-strength reds. Historically, red pigments were derived from mineral sources like hematite or organic dyes such as madder and cochineal . The shift to synthetic alternatives began in the early 1900s, with naphthol-based pigments like Pigment Red 5 gaining prominence post-1930s due to their superior lightfastness compared to earlier fugitive dyes . Classified under the Colour Index (CI) 12490, Pigment Red 5 belongs to the Naphthol AS series, characterized by a β-naphthol backbone coupled with aromatic amines .
Pigment Red 5 is systematically named N-(5-Chloro-2,4-dimethoxyphenyl)-4-[[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]azo]-3-hydroxy-2-naphthalenecarboxamide . Its molecular formula is C₃₀H₃₁ClN₄O₇S, with a molecular weight of 627.11 g/mol . Key registry identifiers include:
The compound’s structure features a diazo group (-N=N-) linking a sulfonamide-substituted benzene ring to a hydroxynaphthamide moiety, conferring stability and chromatic intensity .
The global Pigment Red 5 market was valued at $400 million in 2024, projected to reach $600 million by 2033 at a 5% CAGR . Key insights include:
| Parameter | Value |
|---|---|
| Production Volume (2025) | 100 million units annually |
| Dominant Region | Asia-Pacific (60% share) |
| Key Producers | Colors (India), EMCO Dyestuff |
Table 1: Market overview of Pigment Red 5 (2024–2033).
Growth drivers include demand from the automotive sector for high-temperature-resistant coatings and the packaging industry’s need for vibrant plastics . Innovations like nano-pigment formulations (e.g., improved dispersion properties) and eco-friendly variants are reshaping production .
Pigment Red 5 possesses the molecular formula C₃₀H₃₁ClN₄O₇S with a molecular weight of 627.11 grams per mole [1] [2] [3]. The compound is systematically named as N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide, reflecting its complex multifunctional architecture [2]. The molecular structure consists of a naphthalene backbone functionalized with a carboxamide group that bridges to a chlorinated dimethoxyphenyl moiety through an amide linkage [1] [2].
The core structural framework encompasses three principal aromatic systems interconnected through specific functional bridges [1] [2] [3]. The primary naphthalene ring system serves as the foundational scaffold, substituted at the 2-position with a carboxamide functionality and at the 3-position with a hydroxyl group [2] [3]. The second aromatic component comprises a 5-chloro-2,4-dimethoxyphenyl unit attached via the carboxamide nitrogen [1] [2]. The third aromatic system features a 2-methoxyphenyl ring bearing a diethylsulfamoyl substituent at the 5-position, connected to the naphthalene core through an azo linkage [2] [3].
Table 1: Fundamental Molecular Properties of Pigment Red 5
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₀H₃₁ClN₄O₇S | [1] [2] [3] |
| Molecular Weight (g/mol) | 627.11 | [1] [2] [3] |
| Average Mass (u) | 627.109 | [1] |
| Monoisotopic Mass (u) | 626.160198 | [1] |
| CAS Registry Number | 6410-41-9 | [1] [2] [3] |
| Density (g/cm³) | 1.34 | [3] [4] |
| Polar Surface Area (Ų) | 147.50 | [4] |
| LogP | 1.22 at 23°C | [3] |
| Water Solubility (μg/L) | 7.8 at 23°C | [3] |
The molecular architecture exhibits extensive conjugation through the naphthalene-azo-phenyl chromophoric system, which fundamentally determines the compound's characteristic red coloration [5] [6]. The presence of multiple methoxy substituents at strategic positions influences both solubility characteristics and electronic properties through their electron-donating effects [3] [7]. The chlorine substituent on the terminal phenyl ring contributes electron-withdrawing character, creating an electronic push-pull system that enhances chromophoric properties [7] [8].
The stereochemical configuration of Pigment Red 5 centers primarily on the azo linkage geometry and the conformational preferences of the aromatic ring systems [9] [7]. The azo chromophore adopts a trans (E) configuration across the nitrogen-nitrogen double bond, which represents the thermodynamically stable isomer under normal conditions [9] [10]. This trans configuration is characterized by substituents positioned on opposite sides of the azo double bond, minimizing steric interactions while maximizing orbital overlap [9] [7].
Conformational analysis reveals that the molecule adopts a predominantly planar configuration, facilitated by the extended conjugation system spanning the naphthalene-azo-phenyl framework [11] [9]. The planar arrangement optimizes pi-electron delocalization across the chromophoric system, directly influencing the compound's optical properties [7] [12]. However, the terminal aromatic rings may exhibit slight deviations from perfect planarity due to steric interactions with adjacent substituents [7] [13].
The presence of intramolecular hydrogen bonding significantly influences the conformational preferences of Pigment Red 5 [7] [10]. The hydroxyl group at the 3-position of the naphthalene ring can form hydrogen bonds with the adjacent azo nitrogen, stabilizing specific conformational arrangements [9] [7]. This intramolecular interaction contributes to the overall structural rigidity and affects the tautomeric equilibrium between azo and hydrazone forms [14] [10].
Table 2: Conformational and Stereochemical Parameters
| Parameter | Description | Structural Impact |
|---|---|---|
| Azo Configuration | Trans (E) across N=N bond | Optimal stability and conjugation |
| Molecular Planarity | Predominantly planar chromophore | Enhanced pi-electron delocalization |
| Ring Deviation | Minimal out-of-plane distortion | Maintains chromophoric efficiency |
| Hydrogen Bonding | Intramolecular N-H···O interactions | Conformational stabilization |
| Tautomeric State | Azo form predominant | Determines electronic properties |
The conformational flexibility of the diethylsulfamoyl side chain provides additional structural variability without significantly perturbing the core chromophoric system [3] [15]. The sulfamoyl group can adopt multiple rotational conformations around the carbon-sulfur and sulfur-nitrogen bonds, influencing solubility and intermolecular interactions while preserving the essential electronic characteristics [8] [16].
The chromophoric system of Pigment Red 5 is fundamentally based on the azo linkage (-N=N-) that serves as the primary light-absorbing moiety [5] [17]. The azo chromophore functions through electronic transitions involving the nitrogen-nitrogen double bond and its associated aromatic systems, generating the characteristic red coloration through selective absorption of complementary wavelengths [17] [18]. The electronic structure of the azo group features both pi and n electrons, enabling multiple transition pathways that contribute to the overall absorption profile [19] [12].
The extended conjugation system encompasses the naphthalene ring, the azo bridge, and the methoxyphenyl substituent, creating a delocalized pi-electron network that determines the chromophoric properties [5] [19]. This conjugated system allows for efficient charge transfer between electron-donating and electron-accepting regions of the molecule, resulting in intense coloration and specific spectroscopic characteristics [19] [8]. The presence of auxiliary chromophores, including the hydroxyl and methoxy substituents, further modulates the electronic properties through their electron-donating effects [7] [20].
The azo linkage in Pigment Red 5 exhibits characteristics consistent with aromatic azo compounds, where the nitrogen-nitrogen bond length typically ranges between 1.24 and 1.26 Angstroms [9] [21]. The bond exhibits partial double-bond character due to resonance delocalization, contributing to the stability and electronic properties of the chromophore [9] [7]. The electron density distribution across the azo bridge is influenced by the electronic nature of the attached aromatic systems, with electron-donating groups enhancing the chromophoric intensity [19] [8].
Table 3: Chromophoric System Components and Properties
| Component | Electronic Role | Spectroscopic Contribution |
|---|---|---|
| Azo Linkage (-N=N-) | Primary chromophore | Main absorption band |
| Naphthalene System | Electron delocalization | Extended conjugation |
| Methoxy Groups | Electron donation | Bathochromic shift |
| Hydroxyl Group | Hydrogen bonding/donation | Tautomeric effects |
| Chlorine Substituent | Electron withdrawal | Electronic modulation |
The electronic transitions responsible for color generation primarily involve pi to pi-star transitions centered on the azo chromophore and the extended aromatic system [12] [22]. These transitions occur in the visible region of the electromagnetic spectrum, typically between 400 and 600 nanometers, with the specific absorption maximum determined by the degree of conjugation and the electronic effects of substituents [18] [23]. The intensity of these transitions is governed by the oscillator strength, which depends on the orbital overlap and symmetry considerations [12] [16].
The structure-property relationships in Pigment Red 5 exemplify the fundamental principles governing naphthol-based azo pigments, where molecular architecture directly influences physical, chemical, and optical characteristics [11] [7]. The naphthalene backbone provides structural rigidity and extended conjugation that enhances both color intensity and stability compared to simpler aromatic systems [11] [21]. The substitution pattern on the naphthalene ring, particularly the positioning of hydroxyl and carboxamide functionalities, creates specific electronic environments that optimize chromophoric performance [7] [10].
The relationship between molecular structure and solubility characteristics demonstrates the critical role of functional group positioning and electronic effects [3] [7]. The presence of multiple methoxy groups increases molecular polarity and provides sites for intermolecular interactions, while the hydrophobic naphthalene and phenyl systems contribute to organic solvent compatibility [3] [4]. The balance between hydrophilic and hydrophobic structural elements determines the overall solubility profile, with water solubility limited to 7.8 micrograms per liter at 23 degrees Celsius [3].
The thermal stability and light fastness properties of Pigment Red 5 directly correlate with its molecular structure and intermolecular interactions [15] [24]. The extended conjugation system provides inherent stability through electron delocalization, while the planar molecular geometry facilitates pi-pi stacking interactions that enhance crystal stability [11] [12]. The heat resistance up to 140 degrees Celsius reflects the strong covalent bonding within the chromophoric system and the stability of the azo linkage under thermal stress [15].
Table 4: Structure-Property Correlations in Pigment Red 5
| Structural Feature | Property Impact | Quantitative Effect |
|---|---|---|
| Extended Conjugation | Color Intensity | High molar absorptivity |
| Azo Configuration | Stability | Trans form preferred |
| Hydrogen Bonding | Tautomerism | Azo-hydrazone equilibrium |
| Methoxy Substitution | Solubility | Enhanced organic compatibility |
| Planar Geometry | Crystal Packing | Improved light fastness |
| Molecular Weight | Volatility | Zero vapor pressure at 25°C |
The electronic properties of naphthol pigments like Pigment Red 5 demonstrate clear structure-activity relationships where substituent effects can be predicted based on their electronic nature [7] [8]. Electron-donating groups such as methoxy substituents shift absorption toward longer wavelengths (bathochromic shift), while electron-withdrawing groups like chlorine can produce hypsochromic shifts [19] [7]. The specific positioning of these substituents relative to the chromophoric system determines the magnitude and direction of spectral changes [20] [16].
Pigment Red 5 exists as a brilliant red crystalline powder under standard atmospheric conditions [2] [3]. The compound exhibits a distinctive orange-red to bluish-red coloration depending on processing conditions and particle size distribution [3]. Morphological analysis reveals that the pigment crystallizes in a flake-like particle structure with an average particle size of approximately 0.1 micrometers [2].
The specific surface area ranges from 43 to 48 square meters per gram, indicating a relatively high surface-to-volume ratio that influences both dispersibility and color strength [2]. Particle size distribution analysis demonstrates a narrow distribution range, typically falling within the nano to submicron scale, which is characteristic of high-performance organic pigments [4] [5].
Bulk density measurements indicate values between 1.40 and 1.44 grams per cubic centimeter, while the true density of the crystalline material is 1.34 grams per cubic centimeter [6] [7] [2]. This density differential reflects the packing efficiency and porosity characteristics inherent in the powder form. The oil absorption capacity ranges from 45 to 71 cubic centimeters per 100 grams, demonstrating moderate to high oil absorption properties that affect formulation requirements in paint and ink applications [2].
| Property | Value | Units | Method |
|---|---|---|---|
| Average Particle Size | 0.1 | μm | Laser diffraction [2] |
| Specific Surface Area | 43-48 | m²/g | BET surface area [2] |
| Particle Shape | Flake | - | Microscopic analysis [2] |
| Bulk Density | 1.40-1.44 | g/cm³ | Bulk density measurement [2] |
| True Density | 1.34 | g/cm³ | Pycnometry [6] [7] [2] |
| Oil Absorption | 45-71 | cc/100g | Standard oil absorption test [2] |
The solubility characteristics of Pigment Red 5 demonstrate its hydrophobic nature and limited aqueous solubility. Water solubility is extremely low at 7.8 micrograms per liter at 23°C [7] [8] [2], classifying it as practically insoluble in aqueous media. This low water solubility is consistent with its large molecular structure and hydrophobic aromatic framework.
Organic solvent solubility is significantly higher at 130 micrograms per liter at 20°C [7] [8] [2], though still considered low compared to typical organic compounds. The pigment demonstrates qualitative solubility in ethanol and slight solubility in acetone [7] [3], reflecting its preferential interaction with organic solvents over aqueous systems.
The octanol-water partition coefficient (Log P) is 1.22 at 23°C [7] [8] [2], indicating moderate lipophilicity. This experimentally derived value represents the actual partitioning behavior between octanol and water phases, providing crucial information for environmental fate modeling and bioaccumulation assessment [9]. The Henry's Law constant is approximately 10⁻¹⁶ pascal-cubic meters per mole, indicating negligible volatilization potential [9].
Environmental partitioning studies reveal bioconcentration factors (BCF) and bioaccumulation factors (BAF) below 1000 [9], suggesting limited bioaccumulation potential when the experimentally derived partition coefficient is used instead of computationally overestimated values.
| Parameter | Value | Units | Temperature | Source |
|---|---|---|---|---|
| Water Solubility | 7.8 | μg/L | 23°C | [7] [8] [2] |
| Organic Solvent Solubility | 130 | μg/L | 20°C | [7] [8] [2] |
| Log P (octanol/water) | 1.22 | Dimensionless | 23°C | [7] [8] [2] |
| Henry's Law Constant | ~10⁻¹⁶ | Pa·m³/mol | - | [9] |
| Bioconcentration Factor | <1000 | Dimensionless | - | [9] |
Spectrophotometric analysis of Pigment Red 5 reveals characteristic absorption patterns across multiple analytical techniques. Ultraviolet-visible spectroscopy demonstrates strong absorption in the visible region, consistent with its red coloration [10] [11] [12] [13] [14]. The absorption maximum (λmax) occurs in the visible spectrum, reflecting the electronic transitions within the azo chromophore system that generate the characteristic red color.
Fourier Transform Infrared (FTIR) spectroscopy provides detailed information about functional groups and molecular structure. Key spectroscopic features include sulfonyl peaks at 1150-1350 wavenumbers per centimeter, characteristic carbonyl stretches, nitrogen-hydrogen bonds, and aromatic carbon-hydrogen stretching modes [15] [16] [17] [18]. These spectral signatures confirm the presence of the sulfonamide group, azo linkage, and naphthalene-benzene aromatic system.
Raman spectroscopy complements FTIR analysis by revealing azo bond vibrations and aromatic vibrational modes [17]. The technique provides structural confirmation through characteristic peaks that correspond to the molecular framework of the pigment. Mass spectrometry confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure [17].
Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic proton environments, including aromatic protons and alkyl group signals [19]. The spectroscopic data collectively confirm the molecular structure and provide analytical fingerprints for identification and purity assessment.
| Technique | Key Features | Applications | Information Content |
|---|---|---|---|
| UV-Visible | Visible region absorption | Color analysis, concentration | Color properties, purity [10] [11] [12] |
| FTIR | Sulfonyl peaks (1150-1350 cm⁻¹) | Functional group ID | Molecular structure [15] [16] |
| Raman | Azo characteristic peaks | Structure confirmation | Vibrational modes [17] |
| NMR | Aromatic proton patterns | Structural elucidation | Chemical environment [19] |
| Mass Spec | Molecular ion peaks | Molecular weight confirmation | Composition analysis [17] |
Thermal analysis reveals exceptional stability characteristics for Pigment Red 5. The compound exhibits a melting point of 306°C [7] [2] [3], indicating significant thermal stability that enables high-temperature processing applications. Notably, the pigment does not undergo decomposition at its melting point, suggesting excellent thermal integrity throughout the melting process [3].
Heat resistance testing demonstrates stability up to 160-306°C depending on application requirements and exposure duration [20] [3]. Industrial applications typically utilize the pigment at temperatures up to 160°C for extended periods, while shorter exposure to temperatures approaching the melting point (306°C) is tolerable [20] [3].
Thermal stability studies indicate that the pigment maintains its chemical structure and color properties across a wide temperature range from ambient conditions to approximately 160°C during normal processing conditions [3]. The thermal processing limit is effectively 306°C, beyond which molecular degradation may occur [3].
The absence of significant phase transitions below the melting point contributes to the pigment's excellent thermal stability profile [3]. This thermal behavior makes Pigment Red 5 suitable for high-temperature applications including automotive coatings, high-performance plastics, and industrial paints that require thermal processing [20] [3].
| Property | Value | Units | Condition | Source |
|---|---|---|---|---|
| Melting Point | 306 | °C | Standard conditions | [7] [2] [3] |
| Heat Resistance | 160-306 | °C | Industrial applications | [20] [3] |
| Thermal Stability | Up to 306 | °C | Normal processing | [3] |
| Processing Limit | 306 | °C | Maximum safe temperature | [3] |
| Working Range | 20-160 | °C | Extended exposure | [20] [3] |
The acid-base behavior of Pigment Red 5 is characterized by its predicted pKa value of 10.12 ± 0.70 [7] [8], indicating weak acid characteristics. This pKa value suggests that the compound exhibits moderate protonation behavior in alkaline conditions, while remaining predominantly in its neutral form under normal pH conditions .
pH stability studies demonstrate that the pigment maintains structural integrity across a pH range of 4-8 [2] [3], covering most industrial processing and application conditions. The pH of a 10% aqueous slurry ranges from 5.5 to 8.0 [2], indicating slightly acidic to neutral behavior in aqueous suspensions.
Chemical resistance testing reveals good acid resistance (rated 4-5) and good base resistance (rated 4-5) [3], demonstrating stability under both acidic and basic conditions typically encountered in industrial applications. The optimal pH range for processing and application falls between 6-8 [2] [3], corresponding to conditions that maximize color stability and dispersibility.
pH effects on solubility are minimal due to the inherently low solubility of the pigment in aqueous systems [7] [8]. The compound's hydrophobic nature and large molecular structure limit pH-dependent solubility changes, maintaining consistent behavior across the typical pH range encountered in applications.
The buffer capacity is low in aqueous systems, as expected for a compound with limited water solubility [21] [22]. pH-dependent properties that may be affected include color stability and dispersibility characteristics, though these effects are generally minimal within the normal operating pH range [3].
| Property | Value | Condition | Method | Source |
|---|---|---|---|---|
| pKa Value | 10.12 ± 0.70 | Predicted | Computational | [7] [8] |
| pH Range (slurry) | 5.5-8.0 | 10% aqueous | pH measurement | [2] |
| Acid Resistance | Good (4-5) | Standard test | Chemical testing | [3] |
| Base Resistance | Good (4-5) | Standard test | Chemical testing | [3] |
| Optimal pH Range | 6-8 | Applications | Process studies | [2] [3] |
Surface area characteristics of Pigment Red 5 are fundamental to its performance properties and application behavior. Specific surface area measurements using the Brunauer-Emmett-Teller (BET) method indicate values ranging from 43 to 48 square meters per gram [2]. This relatively high surface area contributes to the pigment's excellent color strength and tinctorial properties.
Particle size distribution analysis using laser diffraction techniques reveals an average particle size of 0.1 micrometers [2], placing the pigment in the submicron category. The particle size range typically spans from nano to submicron scale [4] [5], with a narrow distribution profile that ensures consistent color properties and performance characteristics [5].
Particle shape analysis using microscopic techniques reveals a predominantly flake-like morphology [2], which influences both the optical properties and the rheological behavior of formulations containing the pigment. This morphological characteristic contributes to the pigment's ability to provide good hiding power and color development in various application media.
Surface characteristics are predominantly hydrophobic [9], consistent with the organic nature of the compound and its low water solubility. This hydrophobic surface character influences dispersion behavior and requires appropriate surfactants or dispersing agents for optimal performance in aqueous systems.
Agglomeration tendency is characterized as low to moderate [5], indicating that while some particle clustering may occur, it can be effectively managed through proper dispersion techniques. Dispersibility is particularly good in organic solvents , aligning with the pigment's solubility characteristics and surface properties.
The oil absorption capacity of 45-71 cubic centimeters per 100 grams [2] directly relates to the surface area and particle morphology, affecting formulation requirements and processing parameters in paint and ink applications.
| Property | Value | Units | Method | Source |
|---|---|---|---|---|
| Specific Surface Area | 43-48 | m²/g | BET analysis | [2] |
| Average Particle Size | 0.1 | μm | Laser diffraction | [2] |
| Particle Size Distribution | Narrow | - | Size analysis | [5] |
| Particle Shape | Flake | - | Microscopy | [2] |
| Surface Character | Hydrophobic | - | Surface analysis | [9] |
| Agglomeration Tendency | Low-moderate | - | Microscopy | [5] |
| Dispersibility | Good (organic) | - | Dispersion testing | |
| Oil Absorption | 45-71 | cc/100g | Standard test | [2] |